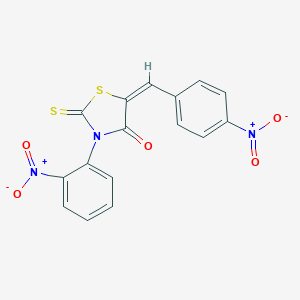
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one, also known as NBT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NBT is a thiazolidinone derivative that exhibits a yellow color and is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various bacterial and fungal enzymes, such as chitinase and β-lactamase, which are involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, a process of programmed cell death. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit cell proliferation and migration, which are important processes involved in cancer metastasis. In bacterial and fungal cells, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit cell wall synthesis and maintenance, resulting in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is its easy synthesis method, which allows for the production of large quantities of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the investigation of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one as a potential therapeutic agent for various diseases, such as cancer and bacterial infections. Another potential direction is the development of new synthetic methods for 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one that can improve its yield and purity. Additionally, the elucidation of the mechanism of action of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one can provide insights into its potential applications and limitations in various scientific fields.
Méthodes De Synthèse
The synthesis of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-nitrobenzaldehyde and 4-nitrobenzyl mercaptan in the presence of ammonium acetate and acetic acid. The reaction proceeds under reflux conditions for several hours, resulting in the formation of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one as a yellow solid. The yield of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent concentrations.
Applications De Recherche Scientifique
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has also been explored as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of various bacterial and fungal strains. Furthermore, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in the field of catalysis, where it has been shown to exhibit catalytic activity in various organic reactions.
Propriétés
Nom du produit |
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C16H9N3O5S2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(5E)-3-(2-nitrophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9N3O5S2/c20-15-14(9-10-5-7-11(8-6-10)18(21)22)26-16(25)17(15)12-3-1-2-4-13(12)19(23)24/h1-9H/b14-9+ |
Clé InChI |
IUPDDVFWTOSRKE-NTEUORMPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304420.png)
![[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
![[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)